molecular formula C16H19NO B1619968 2-(Piperidinomethyl)-1-Naphthol CAS No. 6638-91-1

2-(Piperidinomethyl)-1-Naphthol

Cat. No.: B1619968
CAS No.: 6638-91-1
M. Wt: 241.33 g/mol
InChI Key: LYBPBRBKERCUNO-UHFFFAOYSA-N
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Description

2-(Piperidinomethyl)-1-Naphthol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6638-91-1

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)naphthalen-1-ol

InChI

InChI=1S/C16H19NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-9,18H,1,4-5,10-12H2

InChI Key

LYBPBRBKERCUNO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O

6638-91-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Brown (Bull. Natl. Inst. Sci. India, No. 31, 167-178, 1965) discloses the following reaction scheme: Mannich reaction of 1-naphthol with piperidine and formaldehyde afforded 2-(piperidinomethyl)-1-naphthol in a yield of 45%. Reduction of 2-(piperidinomethyl)-1-naphthol in the presence of H2 /Pd/SrCO3 afforded 2-methyl-1-naphthol in a yield of 85%.
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Synthesis routes and methods II

Procedure details

Anon. (USA) (Res. Discl., 236, 380 (Ger), 1983) discloses a Mannich reaction of 1-naphthol with formalin and piperidine or morpholine to yield 2-(piperidinomethyl)-1-naphthol or 2-(morpholinomethyl)-1-naphthol, respectively. These compounds were subjected to hydrogenolysis (Pd/C) whereby 2-methyl-1-naphthol was produced
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